molecular formula C2H3OS2- B13908747 Methoxymethanedithioate

Methoxymethanedithioate

Cat. No.: B13908747
M. Wt: 107.18 g/mol
InChI Key: YSTDSWVFMNLAHU-UHFFFAOYSA-M
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Description

Methoxymethanedithioate is an organic compound characterized by the presence of a methoxy group and two thiolate groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxymethanedithioate can be synthesized through several methods. One common approach involves the reaction of methanol with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the intermediate sodium this compound. This intermediate can then be acidified to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methoxymethanedithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or thiolate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methoxymethanedithioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methoxymethanedithioate involves its interaction with various molecular targets. The thiolate groups can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.

Comparison with Similar Compounds

Methoxymethanedithioate can be compared with other similar compounds, such as:

    Dimethyl ether: Similar in having a methoxy group but lacks the thiolate groups.

    Methanethiol: Contains a thiol group but lacks the methoxy group.

    Carbon disulfide: Contains sulfur atoms but lacks the methoxy group.

Uniqueness

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable reagent in research and industry. Further studies are likely to uncover even more uses for this intriguing compound.

Properties

IUPAC Name

methoxymethanedithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4OS2/c1-3-2(4)5/h1H3,(H,4,5)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTDSWVFMNLAHU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)[S-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3OS2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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